molecular formula C18H16N2O2S B11531025 (2E,5E)-5-(3-methoxybenzylidene)-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one

(2E,5E)-5-(3-methoxybenzylidene)-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one

Cat. No.: B11531025
M. Wt: 324.4 g/mol
InChI Key: SNQWUJRMVURONS-LFIBNONCSA-N
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Description

(2Z,5E)-5-[(3-METHOXYPHENYL)METHYLIDENE]-2-[(4-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE is a synthetic organic compound belonging to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound is characterized by the presence of methoxyphenyl and methylphenyl groups, which contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,5E)-5-[(3-METHOXYPHENYL)METHYLIDENE]-2-[(4-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of appropriate aldehydes and amines with thiazolidinone precursors. The reaction is often carried out under reflux conditions in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to facilitate the formation of the imine and thiazolidinone rings.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2Z,5E)-5-[(3-METHOXYPHENYL)METHYLIDENE]-2-[(4-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, (2Z,5E)-5-[(3-METHOXYPHENYL)METHYLIDENE]-2-[(4-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

The compound exhibits significant biological activity, making it a valuable tool in biological research. It has been studied for its antimicrobial, anti-inflammatory, and anticancer properties. Researchers use it to investigate the mechanisms of these activities and to develop new therapeutic agents.

Medicine

In medicine, the compound’s potential as a drug candidate is of great interest. Its ability to inhibit certain enzymes and pathways makes it a promising candidate for the treatment of various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, (2Z,5E)-5-[(3-METHOXYPHENYL)METHYLIDENE]-2-[(4-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in catalysis and material science.

Mechanism of Action

The mechanism of action of (2Z,5E)-5-[(3-METHOXYPHENYL)METHYLIDENE]-2-[(4-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular receptors and signaling pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxyphenethylamine
  • 2-(4-Methoxyphenyl)ethylamine
  • 4-Methoxyphenylacetonitrile
  • 2-(p-Tolyl)ethylamine
  • 2-(4-Chlorophenyl)ethylamine

Uniqueness

Compared to these similar compounds, (2Z,5E)-5-[(3-METHOXYPHENYL)METHYLIDENE]-2-[(4-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE stands out due to its thiazolidinone core and the presence of both methoxyphenyl and methylphenyl groups. These structural features contribute to its unique chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H16N2O2S

Molecular Weight

324.4 g/mol

IUPAC Name

(5E)-5-[(3-methoxyphenyl)methylidene]-2-(4-methylphenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H16N2O2S/c1-12-6-8-14(9-7-12)19-18-20-17(21)16(23-18)11-13-4-3-5-15(10-13)22-2/h3-11H,1-2H3,(H,19,20,21)/b16-11+

InChI Key

SNQWUJRMVURONS-LFIBNONCSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N=C2NC(=O)/C(=C\C3=CC(=CC=C3)OC)/S2

Canonical SMILES

CC1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC(=CC=C3)OC)S2

Origin of Product

United States

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